Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate
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Overview
Description
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzyl and phenyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups using benzyl and phenylmethoxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(benzyloxy)carbonyl]-L-cysteinylglycine
- N-[N’-benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester
Uniqueness
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
91307-57-2 |
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Molecular Formula |
C35H34N2O8 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34N2O8/c1-25(33(39)42-22-27-11-5-2-6-12-27)36-32(38)31(37-34(40)43-23-28-13-7-3-8-14-28)21-26-17-19-30(20-18-26)45-35(41)44-24-29-15-9-4-10-16-29/h2-20,25,31H,21-24H2,1H3,(H,36,38)(H,37,40) |
InChI Key |
NVQCRSDLOFSRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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